molecular formula C18H14F3N3O2 B3008235 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034333-09-8

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Número de catálogo: B3008235
Número CAS: 2034333-09-8
Peso molecular: 361.324
Clave InChI: SJMZQCYYAULLDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyridine-furan hybrid scaffold and a 2-(trifluoromethyl)phenyl substituent. The urea moiety serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets.

Propiedades

IUPAC Name

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c19-18(20,21)14-3-1-2-4-16(14)24-17(25)23-10-12-5-6-15(22-9-12)13-7-8-26-11-13/h1-9,11H,10H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMZQCYYAULLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a furan ring and a trifluoromethyl group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can be represented as follows:

C18H16F3N2O2\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_2\text{O}_2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It appears to inhibit bacterial growth by disrupting protein synthesis and affecting nucleic acid production pathways .
  • Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for various bacterial strains range from 15.625 μM to 125 μM, demonstrating significant effectiveness against Staphylococcus aureus and Enterococcus species .
  • Biofilm Disruption : The compound shows promising antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibition Concentration (MBIC) values indicating moderate effectiveness compared to standard antibiotics .

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines, including triple-negative breast cancer (TNBC) cells. Notably, it has been shown to decrease cell viability significantly at concentrations around 13 μM .
  • Cell Cycle Effects : The compound induces cell cycle arrest in the G0/G1 phase while reducing the S phase population, suggesting a mechanism that may involve interference with cell cycle progression .
  • Apoptosis : Preliminary studies indicate that the compound does not significantly alter apoptotic markers such as PARP or caspase-3 levels, suggesting that its anticancer effects may not primarily involve apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, it is useful to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)ureaSimilar structureModerateSignificant
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(phenyl)ureaSimilar structureLowModerate

This table illustrates how variations in substituents affect biological activities, emphasizing the potential of the trifluoromethyl group in enhancing both antimicrobial and anticancer properties.

Case Studies

Two notable case studies illustrate the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects against clinical isolates of MRSA and found that the compound significantly disrupted biofilm formation at concentrations lower than those required for planktonic growth inhibition .
  • In Vivo Antitumor Study : Using a chick chorioallantoic membrane model, researchers demonstrated that treatment with the compound led to a reduction in tumor size, reinforcing its potential as an anticancer agent .

Comparación Con Compuestos Similares

Key Structural Differences :

  • Compound 11j : 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (ESI-MS m/z: 534.1 [M+H]+) .
    • Unlike the target compound, 11j incorporates a thiazole ring and a piperazine-hydrazinyl side chain. These features likely enhance solubility and target engagement but may increase molecular weight (MW = ~533 Da) compared to the target compound (estimated MW ~405 Da based on structure).
    • The trifluoromethyl group in both compounds suggests shared resistance to oxidative metabolism.
  • Compound 11d: 1-(4-(Trifluoromethyl)phenyl)urea analog (ESI-MS m/z: 534.1 [M+H]+) . The para-trifluoromethyl substitution in 11d versus the ortho-substitution in the target compound may alter steric interactions with target proteins.
  • Compound 3 (): (E)-1-(4-(4-((1-(4-chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea . This compound features a triazinanone core instead of a pyridine-furan system. The methylurea group and chlorine substituent may prioritize different binding interactions compared to the target’s trifluoromethylphenyl group.

Table 1: Comparison of Urea Derivatives

Compound Core Structure Substituents MW (Da) Key Features Reference
Target Compound Pyridine-furan 2-(Trifluoromethyl)phenyl ~405* High lipophilicity, π-stacking potential N/A
11j Thiazole-piperazine 2-(Trifluoromethyl)phenyl, hydrazinyl 534.1 Enhanced solubility, higher MW
11d Thiazole-piperazine 4-(Trifluoromethyl)phenyl 534.1 Para-substitution, steric flexibility
Compound 3 () Pyridinyl-triazinanone 4-Chlorobenzyl, methylurea N/A Triazinanone core, chlorinated aryl

*Estimated based on structural formula.

TRPV1-Targeting Analogs

KMS-1589 (Compound 17) : N-(2-fluoro-4-(3-((2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl)-ureido)-benzyl) methanesulfonamide .

  • Shares a urea-linked pyridinylmethyl group with the target compound but includes a sulfonamide and methylpiperidine moiety.
  • The trifluoromethylpyridine group in both compounds suggests shared electronic properties, but KMS-1589’s additional fluorine may improve metabolic stability.

Heterocyclic Carboxamides (Non-Urea)

EP 4 374 877 A2 Compounds : Pyrrolo-pyridazine carboxamides with trifluoromethylpyridinyl groups (e.g., LCMS m/z: 754 [M+H]+) .

  • While these lack a urea group, their trifluoromethylpyridine motif and pyridine-based scaffolds highlight synthetic strategies applicable to the target compound. The carboxamide functionality versus urea may prioritize different target interactions (e.g., kinase vs. protease inhibition).

Key Findings and Implications

Scaffold Diversity : Thiazole-piperazine derivatives (e.g., 11j) exhibit higher MW and complexity compared to the pyridine-furan core, which may limit the target compound’s bioavailability but enhance synthetic accessibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.